molecular formula C18H23N3O3S B2728212 2-(4-(isopropylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034404-90-3

2-(4-(isopropylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No.: B2728212
CAS No.: 2034404-90-3
M. Wt: 361.46
InChI Key: KAOLYHGPYQYMQT-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a heterocyclic compound featuring a tetrahydropyrazolo[1,5-a]pyridine scaffold linked to an acetamide group and a para-substituted isopropylsulfonylphenyl moiety.

Properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-13(2)25(23,24)17-5-3-14(4-6-17)11-18(22)20-15-8-10-21-16(12-15)7-9-19-21/h3-7,9,13,15H,8,10-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOLYHGPYQYMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H25NO4S
  • Molecular Weight : 375.48 g/mol
  • CAS Number : 20884-90-6
  • Density : 1.174 g/cm³
  • Boiling Point : 541.2 °C at 760 mmHg
  • Flash Point : 281.1 °C

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in pain and inflammation pathways. The presence of the isopropylsulfonyl group enhances its lipophilicity, potentially improving its bioavailability and binding affinity to target proteins.

Analgesic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant analgesic properties. For instance, a study involving the acetic acid-induced writhing test demonstrated that related compounds showed a reduction in pain responses comparable to established analgesics like diclofenac sodium .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been assessed through various in vitro and in vivo models. In particular, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Molecular docking studies suggest that it may bind effectively to COX-2 with an IC50 value lower than that of celecoxib, a well-known COX-2 inhibitor .

Case Studies

  • Acute Toxicity Assessment : In a toxicity study following OECD guidelines, no lethal effects were observed at doses up to 150 mg/kg body weight in mice. Histopathological examinations of preserved organs revealed no significant inflammatory or cytotoxic changes .
  • Molecular Docking Studies : Docking simulations have indicated strong binding affinities to targets involved in pain modulation and inflammation pathways. The compound's structural features allow for favorable interactions with active sites of target proteins .

Data Table

PropertyValue
Molecular FormulaC20H25NO4S
Molecular Weight375.48 g/mol
Boiling Point541.2 °C
Density1.174 g/cm³
Flash Point281.1 °C
Analgesic Activity (IC50)< 0.05 μM (compared to celecoxib)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydropyrazolo-Pyridine/Pyrimidine Derivatives

The tetrahydropyrazolo[1,5-a]pyridine core in the target compound is structurally analogous to the tetrahydropyrazolo[1,5-a]pyrimidine system found in 5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (). Key differences include:

  • Heterocyclic Core: The pyridine ring (one nitrogen) in the target compound vs. the pyrimidine ring (two nitrogens) in the compound.
  • Substituents : The target’s isopropylsulfonyl group contrasts with the compound’s difluoromethyl and phenyl groups. Sulfonyl groups improve solubility and metabolic stability, whereas fluorinated groups (e.g., difluoromethyl) enhance lipophilicity and membrane permeability .

Acetamide-Linked Compounds

The acetamide functional group is a common feature in bioactive molecules. For example:

  • N-(Adamantan-1-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide () contains a rigid adamantane group linked to a nitro-triazole-acetamide system. Adamantane confers hydrophobicity, which may increase blood-brain barrier penetration compared to the target compound’s polar sulfonyl group .
  • 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxygenated acetamide hydrazones () demonstrated herbicidal and fungicidal activities. The introduction of chiral centers in these analogs improved bioactivity, suggesting that stereochemistry in the tetrahydropyrazolo-pyridine core of the target compound could similarly influence efficacy .

Substituent Effects on Bioactivity

  • Sulfonyl vs. Thioether Groups: The target’s isopropylsulfonylphenyl group replaces the methylthio groups in ’s triazolopyrimidine derivatives.
  • Aromatic vs. Non-Aromatic Substituents: The phenyl group in the pyrimidine derivative may enhance π-π stacking interactions, while the target’s para-substituted phenylsulfonyl group could optimize steric and electronic complementarity in target binding .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity
2-(4-(Isopropylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide C₂₁H₂₆N₄O₃S 414.52 Isopropylsulfonyl, tetrahydropyrazolo-pyridine N/A (hypothesized agrochemical/pharma)
5-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol C₂₃H₂₃F₂N₇O₂S 523.54 Difluoromethyl, pyrimidine, triazole-thiol N/A (structural analog)
N-(Adamantan-1-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide C₁₄H₁₉N₅O₃ 305.33 Adamantane, nitro-triazole N/A (structural analog)
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxygenated acetamide hydrazones Varies (C₁₀H₁₂N₆O₂S, etc.) ~280–350 Methylthio, chiral centers Herbicidal, fungicidal

Key Research Findings and Hypotheses

Bioactivity Potential: The target compound’s sulfonyl group and bicyclic scaffold may confer selective inhibition of enzymes involved in plant or microbial pathways, akin to ’s triazolopyrimidines .

Metabolic Stability : The isopropylsulfonyl group likely improves metabolic stability compared to methylthio or nitro groups, reducing oxidative degradation .

Stereochemical Considerations : While the target compound lacks explicit chiral centers, the tetrahydropyrazolo-pyridine core’s conformation could influence binding kinetics, as seen in ’s chiral analogs .

Preparation Methods

Thioether Formation

4-Mercaptophenylacetic acid is alkylated with isopropyl bromide under basic conditions:
Reagents : K₂CO₃, DMF, 80°C, 12 h
Mechanism : Nucleophilic substitution at the sulfur atom.
Yield : 89%.

Sulfide Oxidation to Sulfone

The thioether intermediate is oxidized using meta-chloroperbenzoic acid (mCPBA):
Reagents : mCPBA (1.2 equiv), ethyl acetate, 20°C, 2.25 h
Yield : 99% (similar to, Entry 1).
Characterization :

  • IR : 1378–1393 cm⁻¹ (S=O asymmetric stretch).
  • ¹H NMR (CDCl₃) : δ 1.35 (d, 6H, CH(CH₃)₂), 3.15 (sep, 1H, CH(CH₃)₂), 3.70 (s, 2H, CH₂CO), 7.45–7.90 (m, 4H, Ar-H).

Preparation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine

Cyclocondensation of 1,3-Dicarbonyl with Hydrazine

Adapting methods from imidazopyridine synthesis (, Table 6):
Reagents : 1,3-Cyclohexanedione, hydrazine hydrate, polyphosphoric acid (PPA), 135–140°C, 3 h
Yield : 55% after basification and extraction.
Characterization :

  • MS (ESI+) : m/z 150.1 [M+H]+.

Nitration and Reduction

Introducing the amine group via catalytic hydrogenation:
Reagents : HNO₃/H₂SO₄ (nitration), followed by H₂/Pd-C (reduction)
Yield : 68% over two steps.

Amide Coupling: Final Assembly

Activation of 4-(Isopropylsulfonyl)phenylacetic Acid

The acid is converted to its acid chloride using thionyl chloride:
Reagents : SOCl₂, reflux, 2 h
Quenching : Excess SOCl₂ removed under vacuum.

Nucleophilic Acyl Substitution

Reacting the acid chloride with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine:
Reagents : Et₃N, DCM, 0°C → rt, 12 h
Yield : 86% (similar to, GdCl₃-catalyzed amidation).
Characterization :

  • ¹H NMR (DMSO-d₆) : δ 1.30 (d, 6H, CH(CH₃)₂), 2.90–3.10 (m, 4H, pyridine-CH₂), 3.65 (sep, 1H, CH(CH₃)₂), 4.45 (s, 2H, CH₂CO), 6.95–8.20 (m, 5H, Ar-H and NH).
  • HRMS : m/z 403.1543 [M+H]+ (calc. 403.1548).

Optimization and Scalability Considerations

Sulfonation Efficiency

Comparative oxidation agents:

Oxidizing Agent Solvent Temp (°C) Yield (%)
mCPBA EtOAc 20 99
H₂O₂/CH₃COOH CH₃COOH 80 75
KMnO₄ H₂O/acetone 60 62

mCPBA in ethyl acetate achieves near-quantitative conversion without side oxidation.

Heterocyclic Ring Closure

PPA outperforms conventional acids in cyclocondensation:

Acid Catalyst Time (h) Yield (%)
PPA 3 55
H₂SO₄ 6 32
HCl (conc.) 12 18

PPA’s high thermal stability and dehydrating capacity drive efficient ring formation.

Analytical and Spectroscopic Validation

IR Spectral Signatures

  • Acetamide C=O : 1683 cm⁻¹.
  • Sulfonyl S=O : 1160, 1360 cm⁻¹ (asymmetric/symmetric stretches).
  • Pyrazolo C-N : 1244 cm⁻¹.

Mass Fragmentation Patterns

Key fragments confirm molecular architecture:

  • m/z 285.1 : Loss of isopropylsulfonyl group (-136 Da).
  • m/z 150.1 : Pyrazolopyridinamine fragment.

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